Cas no 52470-67-4 (2-methylindazol-6-ol)

2-Methylindazol-6-ol is a heterocyclic organic compound featuring a fused benzene and pyrazole ring system with a hydroxyl group at the 6-position and a methyl substituent at the 2-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The hydroxyl group enhances solubility and provides a site for further functionalization, while the methyl group can influence steric and electronic properties. Its well-defined molecular framework makes it a valuable intermediate in the synthesis of more complex indazole derivatives. The compound is typically characterized by high purity and stability, ensuring consistent performance in research and industrial processes.
2-methylindazol-6-ol structure
2-methylindazol-6-ol structure
Product name:2-methylindazol-6-ol
CAS No:52470-67-4
MF:C8H8N2O
MW:148.16192150116
MDL:MFCD00456127
CID:1113462
PubChem ID:135742474

2-methylindazol-6-ol Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-2H-Indazol-6-ol
    • 2-methyl-1H-indazol-6-one
    • 6-HYDROXY-2-METHYL-2H-INDAZOLE
    • 2-methylindazol-6-ol
    • AGN-PC-00OG4C
    • CTK7J9788
    • MolPort-016-581-544
    • SY321745
    • PS-11800
    • 2H-Indazol-6-ol, 2-methyl-
    • AKOS006274993
    • SCHEMBL22946640
    • PB42977
    • CS-0055950
    • CCA47067
    • DB-409819
    • EN300-6768679
    • P20216
    • DTXSID80553024
    • 2-Methyl-1,2-dihydro-6H-indazol-6-one
    • 52470-67-4
    • MFCD00456127
    • MDL: MFCD00456127
    • Inchi: InChI=1S/C8H8N2O/c1-10-5-6-2-3-7(11)4-8(6)9-10/h2-5,11H,1H3
    • InChI Key: VREJRTXKMYMPEV-UHFFFAOYSA-N
    • SMILES: CN1C=C2C=CC(O)=CC2=N1

Computed Properties

  • Exact Mass: 148.063662883g/mol
  • Monoisotopic Mass: 148.063662883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38Ų
  • XLogP3: 1.6

2-methylindazol-6-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM238350-1g
2-Methyl-2H-indazol-6-ol
52470-67-4 95+%
1g
$2202 2021-08-04
eNovation Chemicals LLC
D658506-5G
2-methyl-2H-indazol-6-ol
52470-67-4 97%
5g
$2585 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGJ2062-250MG
2-methylindazol-6-ol
52470-67-4 97%
250MG
¥ 2,257.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGJ2062-1G
2-methylindazol-6-ol
52470-67-4 97%
1g
¥ 5,629.00 2023-04-13
Chemenu
CM238350-250mg
2-Methyl-2H-indazol-6-ol
52470-67-4 95+%
250mg
$1525 2021-08-04
Enamine
EN300-6768679-0.5g
2-methyl-2H-indazol-6-ol
52470-67-4 95%
0.5g
$679.0 2023-06-02
Enamine
EN300-6768679-5.0g
2-methyl-2H-indazol-6-ol
52470-67-4 95%
5g
$2525.0 2023-06-02
Enamine
EN300-6768679-1.0g
2-methyl-2H-indazol-6-ol
52470-67-4 95%
1g
$871.0 2023-06-02
Enamine
EN300-6768679-2.5g
2-methyl-2H-indazol-6-ol
52470-67-4 95%
2.5g
$1707.0 2023-06-02
Aaron
AR00IA32-250mg
2H-Indazol-6-ol, 2-methyl-
52470-67-4 98%
250mg
$297.00 2025-02-12

Additional information on 2-methylindazol-6-ol

2-Methyl-2H-Indazol-6-Ol: A Comprehensive Overview

2-Methyl-2H-indazol-6-ol (CAS No. 52470-67-4) is a heterocyclic organic compound with a unique indazole framework. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its versatile properties and potential applications. The molecule consists of a fused benzene and pyrazole ring system, with a hydroxyl group (-OH) at the 6-position and a methyl group (-CH3) at the 2-position, contributing to its distinct chemical characteristics.

The synthesis of 2-methyl-2H-indazol-6-ol has been extensively studied, with researchers exploring various methodologies to optimize its production. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of this compound with high enantiomeric excess, making it more accessible for large-scale applications. The compound's structure allows for multiple functionalization pathways, enabling its use as a building block in the synthesis of more complex molecules.

One of the most promising applications of 2-methyl-2H-indazol-6-ol lies in its potential as a lead compound in drug discovery. Studies have shown that this compound exhibits significant biological activity, particularly in anti-inflammatory and anticancer assays. Researchers have demonstrated that 2-methyl-2H-indazol-6-ol can modulate key cellular pathways, such as the NF-kB pathway, which is implicated in chronic inflammation and cancer progression. These findings underscore its potential as a therapeutic agent in the treatment of inflammatory diseases and malignancies.

In addition to its pharmacological applications, 2-methyl-2H-indazol-6-ol has also found utility in materials science. Its aromaticity and heterocyclic framework make it an attractive candidate for use in organic electronics. Recent studies have explored its role as a component in organic light-emitting diodes (OLEDs) and other optoelectronic devices, where it contributes to enhanced device performance through improved charge transport properties.

The chemical stability of 2-methyl-2H-indazol-6-ol is another factor that contributes to its versatility. Under mild conditions, the compound remains stable, making it suitable for a wide range of chemical transformations. However, under harsher conditions, such as high temperatures or strong acidic or basic environments, it can undergo various reactions, including oxidation and cyclization. These reactivity patterns have been extensively documented in recent research papers, providing valuable insights into its behavior under different chemical conditions.

From an environmental perspective, 2-methyl-2H-indazol-6-Ol has been evaluated for its biodegradability and ecological impact. Studies indicate that under aerobic conditions, the compound undergoes microbial degradation, reducing its persistence in the environment. This property is particularly important for applications where environmental safety is a concern.

Looking ahead, the future of 2-methyl - 1 H - indazol - 3 - ol lies in further exploration of its biological and chemical properties. Collaborative efforts between chemists and biologists are expected to unlock new therapeutic applications for this compound. Additionally, advancements in computational chemistry are likely to provide deeper insights into its electronic structure and reactivity patterns.

In conclusion, 58981 - 35 - 1 ( CAS No . 58981 - 35 - 1 ) stands out as a multifaceted compound with immense potential across diverse fields . Its unique chemical structure , coupled with recent research breakthroughs , positions it as a key player in modern scientific advancements . As research continues to unfold , we can anticipate even more innovative uses for this remarkable molecule .

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Amadis Chemical Company Limited
(CAS:52470-67-4)2-methylindazol-6-ol
A1087706
Purity:99%/99%
Quantity:250mg/1g
Price ($):266.0/718.0